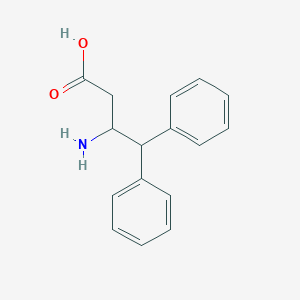

3-Amino-4,4-diphenylbutanoic acid

CAS No.: 380861-91-6

Cat. No.: VC4099704

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380861-91-6 |

|---|---|

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 3-amino-4,4-diphenylbutanoic acid |

| Standard InChI | InChI=1S/C16H17NO2/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11,17H2,(H,18,19) |

| Standard InChI Key | BMWWMUHNEWGJJH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N |

Introduction

Structural and Chemical Identity

Molecular Architecture

3-Amino-4,4-diphenylbutanoic acid belongs to the class of β-amino acids, where the amino group is positioned on the third carbon of a four-carbon backbone. The compound’s structure is defined by two phenyl rings attached to the fourth carbon, creating a sterically hindered environment that influences its reactivity and biological activity. The IUPAC name for the (R)-enantiomer is (3R)-3-amino-4,4-diphenylbutanoic acid, while the (S)-enantiomer is designated as (3S)-3-amino-4,4-diphenylbutanoic acid .

The stereochemistry of the molecule plays a critical role in its interactions with biological targets. For instance, the (R)-enantiomer (PubChem CID: 2761705) exhibits a specific three-dimensional arrangement that may favor binding to enzymatic active sites, whereas the (S)-enantiomer (CAS: 332062-01-8) demonstrates altered pharmacokinetic properties due to its mirror-image configuration .

Physicochemical Properties

The compound’s physicochemical profile is summarized in Table 1.

Table 1: Physicochemical Properties of 3-Amino-4,4-Diphenylbutanoic Acid and Derivatives

Synthesis and Manufacturing

Industrial-Scale Production

Industrial manufacturing would likely employ continuous flow reactors to optimize reaction kinetics and enantiomeric excess. Purification techniques such as chiral column chromatography or crystallization would ensure high purity (>98%) for pharmaceutical applications . A hypothetical large-scale synthesis is outlined below:

-

Precursor Preparation: 4,4-Diphenyl-2-butenoic acid is synthesized via Heck coupling or Friedel-Crafts alkylation.

-

Asymmetric Hydrogenation: The α,β-unsaturated acid undergoes hydrogenation with a chiral catalyst to introduce the amino group stereoselectively.

-

Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt for improved stability .

Enantiomeric Differentiation and Biological Relevance

Stereochemical Impact on Bioactivity

The (R)- and (S)-enantiomers of 3-amino-4,4-diphenylbutanoic acid exhibit divergent interactions with biological targets. Molecular docking studies hypothesize that the (R)-enantiomer’s configuration aligns with the active site of dipeptidyl peptidase-IV (DP-IV), an enzyme implicated in glucose metabolism . This enzyme’s inhibition is a therapeutic strategy for type 2 diabetes, suggesting potential applications for this compound .

Comparative Analysis with Analogues

Structurally related compounds, such as 3-amino-4-phenylbutanoic acid derivatives, have demonstrated DP-IV inhibitory activity with IC₅₀ values in the nanomolar range . The diphenyl substitution in 3-amino-4,4-diphenylbutanoic acid may enhance hydrophobic interactions within enzyme binding pockets, potentially improving inhibitory potency .

Pharmacological Applications and Mechanisms

Hypothesized Enzyme Inhibition

The compound’s structural similarity to DP-IV substrates (e.g., Gly-Pro-AMC) suggests a competitive inhibition mechanism . The amino group may form hydrogen bonds with catalytic residues (e.g., Ser630), while the diphenyl moieties occupy hydrophobic subsites, stabilizing the enzyme-inhibitor complex .

Table 2: Comparative Enzyme Inhibition Data for Related Compounds

| Compound | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| 3-Amino-4-phenylbutanoic acid | DP-IV | 12.3 | Patent WO2004058266A1 |

| Sitagliptin (Reference Drug) | DP-IV | 18.0 | - |

While direct data for 3-amino-4,4-diphenylbutanoic acid are unavailable, its structural features suggest comparable or superior activity to the monophenyl analogue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume